![molecular formula C26H42N6O9S3 B15127681 [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid)](/img/structure/B15127681.png)
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of biotin, a sulfur-containing dithiomethylenemalonic acid core, and two 4-aminobutyric acid moieties. The biotinylated nature of this compound makes it particularly useful in biochemical assays and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) involves multiple steps, starting with the preparation of biotinylamidoethyl intermediates. One common method involves the reaction of biotinylamidoethylamine with dithiomethylenemalonic acid under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to monitor the reaction conditions and the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to verify the compound’s structure and purity .
化学反应分析
Types of Reactions
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiomethylenemalonic acid core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the biotinylamidoethyl moiety.
Substitution: The amino groups in the 4-aminobutyric acid moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the molecule .
科学研究应用
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical assays.
Biology: Employed in biotin-streptavidin binding assays to study protein-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biotinylated structure.
Industry: Utilized in the development of diagnostic kits and biosensors
作用机制
The mechanism of action of [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) involves its ability to bind to specific molecular targets through its biotin moiety. The biotinylated structure allows it to interact with avidin or streptavidin, forming strong non-covalent complexes. This interaction is crucial in various biochemical assays and diagnostic applications .
相似化合物的比较
Similar Compounds
- Biotinylamidoethyl-3-(3-iodo-4-hydroxyphenyl)propionamide
- Biotinylamidoethyl-[SH]acetamide
- Biotinylamidoethyl-3-(3,5-diiodo-4-hydroxyphenyl)propionamide
Uniqueness
The presence of the dithiomethylenemalonic acid core also provides unique chemical properties that can be exploited in different reactions and applications .
属性
分子式 |
C26H42N6O9S3 |
|---|---|
分子量 |
678.8 g/mol |
IUPAC 名称 |
4-[[3-(3-carboxypropylamino)-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C26H42N6O9S3/c33-18(6-2-1-5-17-22-16(15-42-17)30-26(41)32-22)27-12-14-44-43-13-9-19(34)31-23(24(39)28-10-3-7-20(35)36)25(40)29-11-4-8-21(37)38/h16-17,22-23H,1-15H2,(H,27,33)(H,28,39)(H,29,40)(H,31,34)(H,35,36)(H,37,38)(H2,30,32,41) |
InChI 键 |
KDGXSMHQQNUTBY-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCCC(=O)O)C(=O)NCCCC(=O)O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


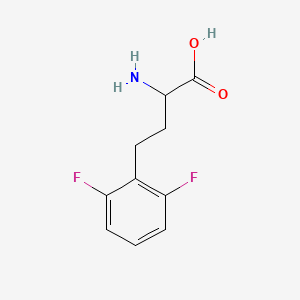
![8-Hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid](/img/structure/B15127613.png)
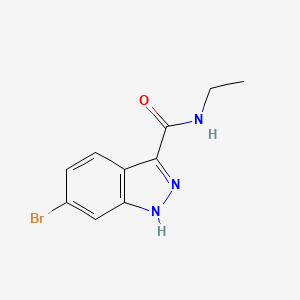
![2-[4,7,10-tris(carboxymethyl)-6-[[4-[[2-[methyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]acetyl]amino]phenyl]methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15127623.png)
![3-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B15127624.png)
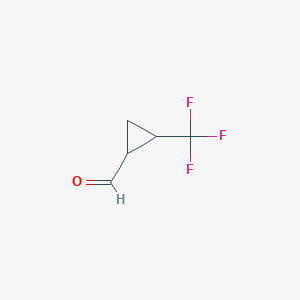
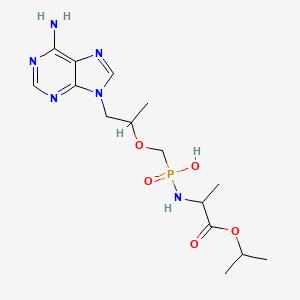
![2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B15127664.png)
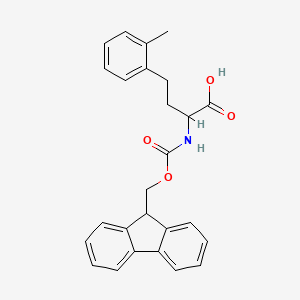
![Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B15127674.png)
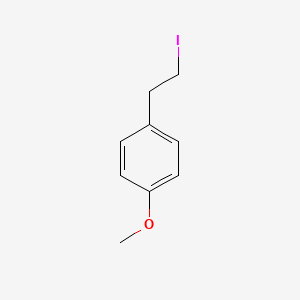

![rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B15127696.png)
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B15127700.png)
